

Mechanism of action of C.I. Acid Yellow 99 in adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C.I. Acid Yellow 99	
Cat. No.:	B606666	Get Quote

An In-Depth Technical Guide on the Adsorption Mechanism of C.I. Acid Yellow 99

Introduction

C.I. Acid Yellow 99 (AY-99), also identified by its Colour Index number C.I. 13900, is a synthetic anionic dye belonging to the azo class. Structurally, it is a metal complex, specifically a chrome complex, which imparts stability and specific coloration properties[1]. Its primary applications include the dyeing of protein-based fibers such as wool and silk, as well as polyamides and leather[1]. The release of effluents containing AY-99 and other similar dyes into aquatic ecosystems poses significant environmental challenges due to their persistence, color, and potential toxicity.

Adsorption has emerged as a highly effective, simple, and cost-efficient technology for the removal of such dyes from wastewater[2]. Understanding the fundamental mechanism of AY-99 adsorption onto various substrates is critical for the design and optimization of efficient water treatment systems. This technical guide provides a comprehensive overview of the core mechanisms governing the adsorption of **C.I. Acid Yellow 99**, detailing the physicochemical interactions, kinetics, equilibrium dynamics, and thermodynamic feasibility. The principles and data from closely related acid dyes are also discussed to provide a broader context where specific data for AY-99 is limited.

Physicochemical Properties of C.I. Acid Yellow 99



The adsorption behavior of a dye is intrinsically linked to its molecular structure and properties. AY-99 is an anionic dye due to the presence of a sulfonic acid group in its precursor molecule, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid[1]. In aqueous solutions, this group ionizes to form a sulfonate group (-SO₃⁻), conferring a net negative charge to the dye molecule.

Table 1: Physicochemical Properties of C.I. Acid Yellow 99

Property	Value	Reference
C.I. Name	Acid Yellow 99	[1]
C.I. Number	13900	
CAS Number	10343-58-5	
Molecular Formula	C16H13N4NaO8S	
Molecular Weight	444.35 g/mol	

| Chemical Class | Azo, Metal Complex (Chrome) | |

Core Mechanisms of Adsorption

The removal of AY-99 from an aqueous solution onto a solid adsorbent surface is governed by a combination of physical and chemical interactions. The dominant mechanism is heavily influenced by system variables, most notably the solution pH.

The Role of pH and Electrostatic Interaction

Solution pH is the most critical parameter in the adsorption of anionic dyes like AY-99. It dictates the surface charge of the adsorbent and the ionization state of the dye. Most common adsorbents, such as activated carbon, have a point of zero charge (pH_Pzc), the pH at which their surface is electrically neutral.

At low pH (pH < pH_Pzc): The adsorbent surface becomes protonated by excess H⁺ ions, resulting in a net positive charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic AY-99 molecules. This is typically the condition for maximum adsorption efficiency for acid dyes. For instance, studies on Acid Yellow 17 showed maximum removal at a pH of 2.



 At high pH (pH > pH_Pzc): The adsorbent surface becomes deprotonated, resulting in a net negative charge. This leads to electrostatic repulsion between the adsorbent and the anionic dye molecules, significantly reducing adsorption capacity. Additionally, excess OH⁻ ions in the solution compete with the dye anions for the remaining active sites.

Caption: pH-dependent electrostatic interactions governing AY-99 adsorption.

Physisorption vs. Chemisorption

The nature of the binding forces can be classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption).

- Physisorption: Characterized by weak van der Waals forces. It is generally a reversible and exothermic process.
- Chemisorption: Involves the formation of chemical bonds (e.g., covalent or ionic) between the dye molecules and the adsorbent surface. It is often irreversible and can be endothermic or exothermic.

The thermodynamic parameter, the heat of adsorption (ΔH°), provides insight into this distinction. A low ΔH° value suggests physisorption, while a higher value is indicative of chemisorption.

Other Potential Interactions

While electrostatic forces are often dominant, other mechanisms can contribute to the adsorption process:

- π - π Interactions: The aromatic rings present in the azo structure of AY-99 can interact with the graphitic surface of carbon-based adsorbents via π - π stacking.
- Hydrogen Bonding: Functional groups on the adsorbent surface (e.g., -OH, -COOH) can form hydrogen bonds with nitrogen and oxygen atoms in the dye molecule.

Adsorption Kinetics

Adsorption kinetics describe the rate at which the dye is removed from the solution, providing information on the rate-limiting step and the overall efficiency of the process.





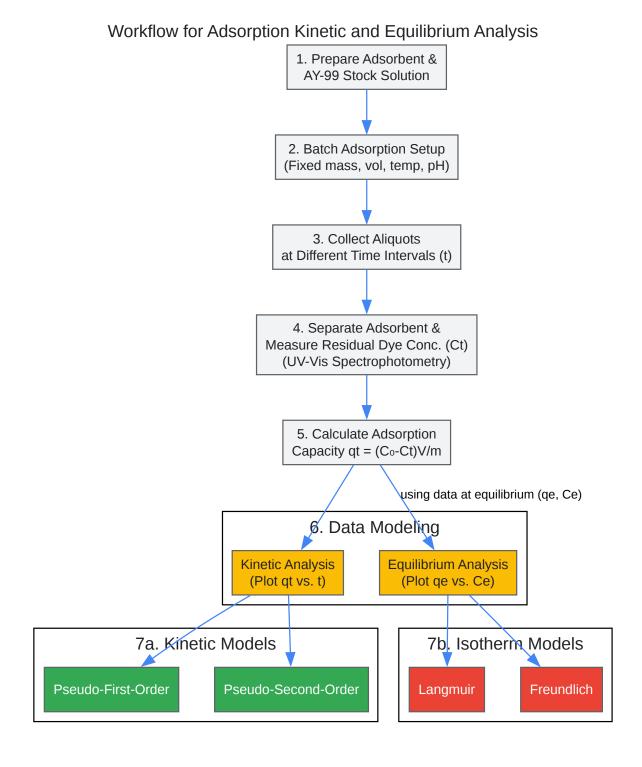


The experimental data are typically fitted to kinetic models, most commonly the pseudo-first-order and pseudo-second-order models.

- Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available active sites.
- Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. A good fit to this model, which is common for dye adsorption, suggests that the adsorption process is likely controlled by chemisorption.

The overall adsorption process can be controlled by several steps, including bulk diffusion, film diffusion (movement of the dye from the bulk solution to the adsorbent's external surface), and intraparticle diffusion (movement of the dye within the pores of the adsorbent).





Click to download full resolution via product page

Caption: Generalized experimental workflow for kinetic and equilibrium studies.



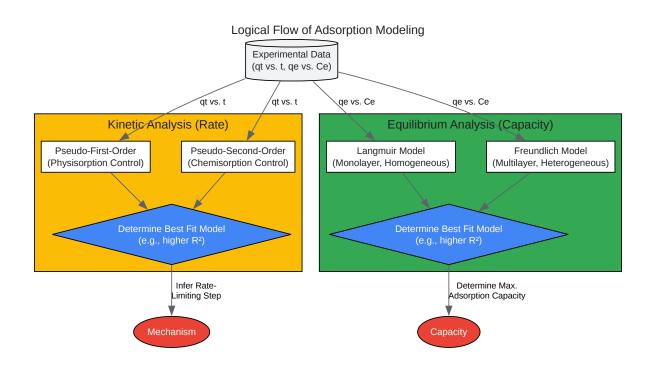
Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. They are crucial for determining the maximum adsorption capacity of an adsorbent.

- Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum monolayer adsorption capacity (q_m).
- Freundlich Isotherm: This is an empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

The suitability of each model is determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data.





Click to download full resolution via product page

Caption: Logical relationships in kinetic and isotherm modeling of adsorption.

Thermodynamic Parameters

Thermodynamic studies are essential to determine the spontaneity and nature of the adsorption process. Key parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

- Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable.
- Enthalpy (ΔH°): A positive ΔH° signifies an endothermic process, where adsorption is favored at higher temperatures. A negative ΔH° indicates an exothermic process, favored at



lower temperatures.

• Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-solution interface during the adsorption process.

These parameters provide a complete picture of the energy changes and feasibility of the adsorption of AY-99.

Experimental Data and Protocols

While specific published data on **C.I. Acid Yellow 99** is scarce, the following tables summarize typical quantitative parameters observed for the adsorption of other closely related acid yellow dyes on various adsorbents. This data is illustrative of the expected performance.

Table 2: Illustrative Adsorption Isotherm Parameters for Various Acid Yellow Dyes

Dye	Adsorbent	Isotherm Model	q _m (mg/g)	R²	Ref
Acid Yellow	Pisum Sativum Peels AC	Langmuir	515.46	0.992	
Acid Yellow 36	Sawdust Carbon	Langmuir	183.8	-	
Acid Yellow 36	Rice Husk Carbon	Langmuir	86.9	-	
Acid Yellow 23	Flamboyant Pods AC	Vieth–Sladek	643.04	-	

| Acid Yellow 17 | Activated Rice Husk | Langmuir | - | - | |

AC: Activated Carbon

Table 3: Illustrative Adsorption Kinetic & Thermodynamic Parameters for Acid Yellow Dyes



Dye	Adsorben t	Kinetic Model	ΔG° (kJ/mol)	ΔH° (kJ/mol)	ΔS° (J/mol·K)	Ref
Acid Yellow 17	Açaí Bunch AC	Pseudo- Second- Order	-	-	-	

| Acid Yellow 36 | Sawdust/Rice Husk AC | Pseudo-First-Order | -2.65 to -7.27 | -29.9 | 91.29 | |

Standard Experimental Protocol: Batch Adsorption Study

The following protocol outlines a standard methodology for investigating the adsorption of AY-99.

- Preparation of Materials:
 - Adsorbent: The chosen adsorbent (e.g., activated carbon) is washed with deionized water to remove impurities, dried in an oven (typically at 105-110°C) to a constant weight, and stored in a desiccator.
 - Dye Solution: A stock solution of AY-99 (e.g., 1000 mg/L) is prepared by dissolving a
 precisely weighed amount of dye powder in deionized water. Experimental solutions of
 desired concentrations are prepared by diluting the stock solution.
- Batch Adsorption Experiment:
 - A fixed mass of the adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 100 mL) of AY-99 solution with a known initial concentration.
 - The pH of the solutions is adjusted to the desired value using dilute HCl or NaOH.
 - The flasks are sealed and agitated in a thermostatic shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time until equilibrium is reached.
- Analysis:



- After agitation, the solution is filtered or centrifuged to separate the adsorbent.
- The residual concentration of AY-99 in the supernatant is determined using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λ_{max}).
- \circ The amount of dye adsorbed at equilibrium (q_e, in mg/g) is calculated using the mass balance equation: q_e = (C₀ C_e) * V / m where C₀ and C_e are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Data Modeling:

- For kinetic studies, samples are withdrawn at various time intervals.
- For isotherm studies, the initial dye concentration is varied while keeping other parameters constant.
- The collected data (qe and Ce) are then fitted to the kinetic and isotherm models described above to determine the relevant parameters.

Conclusion

The adsorption of **C.I. Acid Yellow 99** is a complex process governed by multiple mechanisms. The primary driving force is the pH-dependent electrostatic attraction between the anionic dye and a positively charged adsorbent surface at acidic pH. Other interactions, including hydrogen bonding and π - π stacking, may also contribute to the overall removal. The adsorption process for similar acid dyes is often spontaneous, can be endothermic or exothermic, and is typically well-described by the pseudo-second-order kinetic model and the Langmuir or Freundlich isotherm models. This comprehensive understanding of the underlying mechanisms is paramount for researchers and engineers in developing robust and efficient adsorption-based systems for the remediation of wastewater contaminated with this and other anionic dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mechanism of action of C.I. Acid Yellow 99 in adsorption]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606666#mechanism-of-action-of-c-i-acid-yellow-99-in-adsorption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com